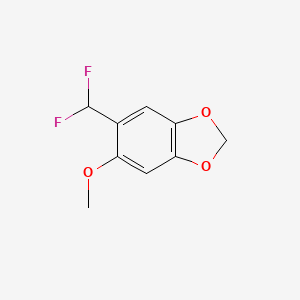
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine is a synthetic organic compound characterized by a cyclobutylmethyl group attached to a difluorocyclobutanamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine typically involves multiple steps:
Formation of the Cyclobutylmethyl Intermediate: This step involves the preparation of cyclobutylmethyl bromide from cyclobutanol using hydrobromic acid.
Introduction of the Difluorocyclobutanamine Moiety: The difluorocyclobutanamine is synthesized via a cyclization reaction involving a suitable difluoroalkene precursor and an amine source.
Coupling Reaction: The final step involves coupling the cyclobutylmethyl intermediate with the difluorocyclobutanamine under basic conditions, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines, alcohols.
Substitution: Various substituted amines or other functionalized derivatives.
科学研究应用
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group provides steric hindrance, while the difluorocyclobutanamine moiety enhances binding affinity through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of target proteins, leading to desired biological effects.
相似化合物的比较
Similar Compounds
N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluorocyclobutanamine.
N-(cyclobutylmethyl)-3,3-difluorocyclopentan-1-amine: Similar but with a cyclopentane ring.
N-(cyclobutylmethyl)-3,3-difluorocyclohexan-1-amine: Similar but with a cyclohexane ring.
Uniqueness
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine is unique due to its difluorocyclobutanamine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
分子式 |
C9H15F2N |
|---|---|
分子量 |
175.22 g/mol |
IUPAC 名称 |
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C9H15F2N/c10-9(11)4-8(5-9)12-6-7-2-1-3-7/h7-8,12H,1-6H2 |
InChI 键 |
JVYAUEIOFJAZIC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CNC2CC(C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


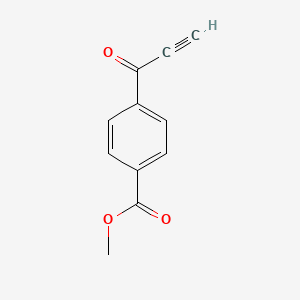
![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)
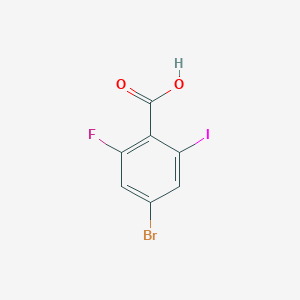
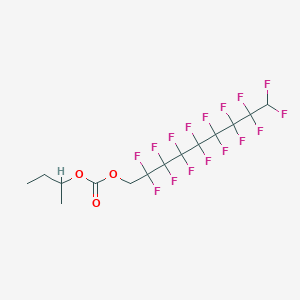
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)


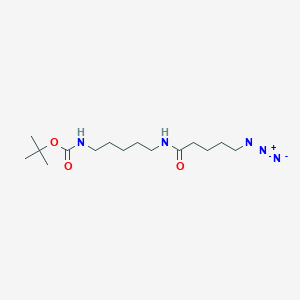
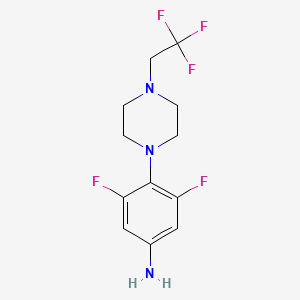
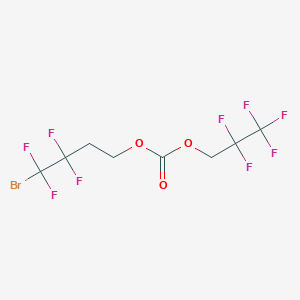
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)

